4-Methoxy-3-(pyridin-3-yl)benzaldehyde
Description
4-Methoxy-3-(pyridin-3-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methoxy group at the 4-position and a pyridin-3-yl group at the 3-position. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. The pyridine ring introduces electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group, making it reactive in nucleophilic additions and condensations. This compound is notable in medicinal chemistry, particularly as a precursor in the synthesis of inhibitors targeting Trypanosoma cruzi (Chagas disease pathogen), where derivatives like NPD-0227 exhibit potent anti-parasitic activity (pIC₅₀ 6.4) with high selectivity over human cells .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methoxy-3-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-5-4-10(9-15)7-12(13)11-3-2-6-14-8-11/h2-9H,1H3 |
InChI Key |
AONOJCRUKPDQEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 4-methoxy-3-(pyridin-3-yl)benzaldehyde are influenced by its substitution pattern. Below is a comparative analysis with key analogues:
Table 1: Structural and Electronic Comparison
Preparation Methods
Retrosynthetic Analysis
The Suzuki-Miyaura coupling offers a robust route to construct the biaryl motif in 4-methoxy-3-(pyridin-3-yl)benzaldehyde. Retrosynthetically, the target compound dissects into 3-bromo-4-methoxybenzaldehyde and pyridin-3-ylboronic acid . The success of this method hinges on the availability of the brominated benzaldehyde precursor and optimized coupling conditions.
Synthesis of 3-Bromo-4-methoxybenzaldehyde
The preparation of 3-bromo-4-methoxybenzaldehyde begins with 4-methoxybenzaldehyde . Bromination at the meta position relative to the methoxy group is achieved via directed ortho-metalation (DoM).
-
Protection of Aldehyde : The aldehyde group is protected as a dimethyl acetal to prevent undesired reactions during bromination. Treatment with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid (TsOH) yields 4-methoxybenzaldehyde dimethyl acetal .
-
Directed Metalation : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, deprotonation occurs ortho to the methoxy group. Quenching with iodine or bromine provides 3-bromo-4-methoxybenzaldehyde dimethyl acetal .
-
Deprotection : Acidic hydrolysis with HCl regenerates the aldehyde, yielding 3-bromo-4-methoxybenzaldehyde in 65–75% overall yield.
Suzuki-Miyaura Coupling
The brominated intermediate undergoes cross-coupling with pyridin-3-ylboronic acid under palladium catalysis:
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Toluene/ethanol (4:1)
The reaction affords This compound in 70–85% yield. Critical to success is the exclusion of moisture and precise stoichiometry to minimize homocoupling byproducts.
Directed Ortho-Metalation (DoM) Strategy
Regioselective Functionalization
This method leverages the strong directing effects of methoxy and acetal groups to install the pyridin-3-yl moiety directly.
Metalation and Electrophilic Quenching
-
Substrate Preparation : 4-Methoxybenzaldehyde dimethyl acetal is treated with LDA in THF at -78°C, deprotonating the position ortho to the methoxy group (C3).
-
Electrophilic Quenching : Addition of 3-pyridinyllithium (prepared from 3-bromopyridine and lithium metal) introduces the pyridin-3-yl group. Alternatively, transmetallation with ZnCl₂ followed by Negishi coupling with 3-bromopyridine achieves similar results.
-
Deprotection : Acidic workup (2 M HCl) removes the acetal, yielding the target aldehyde in 60–70% overall yield.
Challenges and Optimizations
-
Competing Metalation Sites : The methoxy group directs metalation to C3 and C5. Using bulky bases like LTMP (lithium 2,2,6,6-tetramethylpiperidide) enhances selectivity for C3.
-
Side Reactions : Overmetalation can lead to diarylation, necessitating strict temperature control (-78°C) and slow electrophile addition.
Oxidation of 4-Methoxy-3-(pyridin-3-yl)benzyl Alcohol
Synthesis of Benzyl Alcohol Precursor
The alcohol precursor is synthesized via Grignard Addition or Reductive Amination :
-
Grignard Route :
-
Reductive Amination :
Oxidation to Aldehyde
-
Oxidizing Agents : MnO₂ (activated, 10 eq) in dichloromethane (DCM) at RT (12 h, 85% yield) or pyridinium chlorochromate (PCC) in DCM (0°C to RT, 78% yield).
-
Selectivity Concerns : Overoxidation to carboxylic acids is mitigated by using mild conditions and molecular sieves to absorb water.
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–85 | >95% | High | Synthesis of brominated precursor |
| Directed Metalation | 60–70 | 90–95% | Moderate | Regioselectivity control |
| Alcohol Oxidation | 75–85 | >90% | High | Overoxidation risk |
-
Suzuki-Miyaura : Preferred for industrial-scale production due to reproducibility, though brominated intermediates require multi-step synthesis.
-
Directed Metalation : Ideal for laboratory-scale synthesis with access to advanced lithiation equipment.
-
Alcohol Oxidation : Offers simplicity but demands high-purity alcohol precursors to avoid side reactions.
Q & A
Q. Methodological Guidance
- Purity : HPLC (C18 column, acetonitrile/H₂O gradient; retention time ~8.2 min) .
- Structural confirmation :
How does the compound interact with biological macromolecules, and what techniques validate these interactions?
Advanced Research Question
Studies suggest binding to ACE via hydrogen bonding (methoxy O to His353) and hydrophobic interactions (pyridinyl ring to Phe512) . Validation methods:
- Surface plasmon resonance (SPR) : Kd = 12.3 µM .
- Isothermal titration calorimetry (ITC) : ΔH = −18.7 kJ/mol, entropy-driven binding .
- Fluorescence quenching : Stern-Volmer analysis confirms static quenching of tryptophan residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
